1-Chloro-3-isocyanobenzene
Overview
Description
1-Chloro-3-isocyanobenzene, also known as 3-chloro-phenylisonitrile or 1-isocyano-3-chlorobenzene, is an organic compound with the molecular formula C7H4ClN and a molecular weight of 137.56 g/mol . This compound is characterized by the presence of a chlorine atom and an isocyanide group attached to a benzene ring. It is primarily used in research and development settings and has various applications in organic synthesis and material science .
Preparation Methods
1-Chloro-3-isocyanobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloroaniline with chloroform and a base such as potassium tert-butoxide (t-BuOK) in a solvent like dichloromethane (DCM) at room temperature . This method avoids the use of toxic reagents like phosphorus oxychloride (POCl3) or triphosgene, making it a safer and more environmentally friendly approach .
Industrial production methods for this compound typically involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
1-Chloro-3-isocyanobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols under appropriate conditions, leading to the formation of substituted benzene derivatives.
Oxidation and Reduction Reactions: The isocyanide group can be oxidized or reduced to form different functional groups, such as amines or nitriles.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-isocyanobenzene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of functional materials, such as polymers and liquid crystals, due to its unique chemical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.
Catalysis: It is employed in catalytic processes, including cross-coupling reactions, to create new carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 1-chloro-3-isocyanobenzene involves its ability to act as a nucleophile or electrophile in various chemical reactions. The isocyanide group can participate in π-hole interactions, which are noncovalent interactions involving regions of positive molecular electrostatic potential . These interactions play a crucial role in the compound’s reactivity and its ability to form stable complexes with metals and other molecules .
Comparison with Similar Compounds
1-Chloro-3-isocyanobenzene can be compared with other similar compounds, such as:
4-Chlorophenyl isocyanate: This compound has a similar structure but with the isocyanate group attached to the para position of the benzene ring.
1-Chloro-4-isocyanobenzene: Another isomer with the isocyanide group in the para position, used in similar applications as this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
1-chloro-3-isocyanobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-9-7-4-2-3-6(8)5-7/h2-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZNDODICCTTBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377966 | |
Record name | 1-chloro-3-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32686-54-7 | |
Record name | 1-chloro-3-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-isocyanobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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